Transportan 10 is classified as a cell-penetrating peptide, a category of peptides that can traverse cellular membranes efficiently. Its design is based on combining elements from different peptides to enhance its membrane permeability and stability. This compound has been extensively studied for its potential applications in drug delivery, particularly in transporting therapeutic agents into cells.
The synthesis of Transportan 10 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. The process allows for the incorporation of various modifications, such as fluorescent tags or other functional groups, which can enhance the peptide's properties for specific applications.
The synthesis includes the following steps:
Transportan 10 exhibits a bipartite structure characterized by distinct N-terminal and C-terminal regions. The N-terminal region, derived from galanin, is more flexible and disordered, while the C-terminal region, derived from mastoparan, tends to adopt an α-helical conformation when interacting with lipid membranes.
The structural dynamics of Transportan 10 have been studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations, revealing insights into its conformational flexibility in membrane environments .
Transportan 10 participates in several chemical interactions primarily through non-covalent bonds such as hydrogen bonds, hydrophobic interactions, and electrostatic forces when interacting with lipid bilayers. These interactions facilitate its insertion into membranes.
Key reactions include:
The mechanism of action involves the formation of transient pores or disruptions in lipid bilayers that enable cargo delivery .
The mechanism by which Transportan 10 facilitates cellular uptake involves several steps:
This mechanism highlights its potential utility in drug delivery systems where efficient cellular uptake is crucial.
Relevant studies have shown that modifications to Transportan 10 can enhance its stability and efficacy as a drug delivery vehicle .
Transportan 10 has numerous applications in biomedical research and drug development:
TP-10 (chemical name: 2-({4-[4-pyridin-4-yl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline) is a potent and highly selective inhibitor of phosphodiesterase 10A. Biochemical characterization reveals that TP-10 exhibits an exceptionally low half-maximal inhibitory concentration (IC50) of 0.8 nM against recombinant human phosphodiesterase 10A catalytic domains, demonstrating its high potency [2] [10]. This inhibitory potency positions TP-10 as one of the most effective phosphodiesterase 10A inhibitors identified to date.
Comprehensive selectivity profiling across the phosphodiesterase superfamily confirms that TP-10 maintains remarkable specificity for phosphodiesterase 10A over other phosphodiesterase families. Testing against a panel of phosphodiesterase isoforms shows that TP-10 exhibits >1,000-fold selectivity for phosphodiesterase 10A over phosphodiesterase 1 through phosphodiesterase 5, phosphodiesterase 7, phosphodiesterase 8, and phosphodiesterase 11 isoforms. The most notable cross-reactivity occurs with phosphodiesterase 3, though the IC50 remains substantially higher (approximately 300 nM) than for phosphodiesterase 10A [2]. This selectivity profile is pharmacologically significant because phosphodiesterase 3 inhibition could potentially induce cardiovascular effects, though TP-10's selectivity ratio minimizes this risk in experimental settings.
Table 1: Selectivity Profile of TP-10 Against Phosphodiesterase Isoforms
Phosphodiesterase Family | IC50 (nM) | Selectivity Ratio vs. PDE10A |
---|---|---|
Phosphodiesterase 10A | 0.8 | 1 |
Phosphodiesterase 3 | ~300 | ~375 |
Phosphodiesterase 1 | >10,000 | >12,500 |
Phosphodiesterase 2 | >10,000 | >12,500 |
Phosphodiesterase 4 | >10,000 | >12,500 |
Phosphodiesterase 5 | >10,000 | >12,500 |
Phosphodiesterase 7 | >10,000 | >12,500 |
Phosphodiesterase 9 | >10,000 | >12,500 |
The molecular basis for this exceptional selectivity lies in TP-10's steric and electrostatic complementarity with the unique binding pocket of phosphodiesterase 10A, a feature not fully conserved in other phosphodiesterase families. Kinetic analyses indicate that TP-10 functions as a competitive inhibitor that directly occupies the catalytic pocket, thereby preventing cyclic nucleotide access. This mechanism is distinct from non-competitive or allosteric inhibitors and directly targets phosphodiesterase 10A's enzymatic function [2].
The molecular architecture of TP-10 binding to phosphodiesterase 10A has been elucidated through X-ray crystallographic studies of the phosphodiesterase 10A catalytic domain. These high-resolution structures reveal that TP-10 forms extensive interactions within the catalytic pocket of phosphodiesterase 10A, which features a conserved metal-binding site (typically occupied by zinc and magnesium ions) and surrounding hydrophobic and hydrophilic regions [7].
A critical interaction occurs between the quinoline moiety of TP-10 and a hydrophobic clamp formed by Phe719 and Leu804 residues in phosphodiesterase 10A. This clamp provides substantial van der Waals stabilization for the inhibitor. Simultaneously, the pyridyl group of TP-10 engages in a hydrogen bonding network with the invariant Gln716 residue—a key residue conserved across phosphodiesterase families that coordinates substrate recognition. This hydrogen bond effectively mimics the interaction normally formed by the cyclic nucleotide substrate's purine ring [7].
Table 2: Key Protein-Inhibitor Interactions in the TP-10/Phosphodiesterase 10A Complex
TP-10 Chemical Moiety | Phosphodiesterase 10A Residue | Interaction Type |
---|---|---|
Quinoline group | Phenylalanine 719 | π-π Stacking & Hydrophobic |
Quinoline group | Leucine 804 | Hydrophobic |
Pyridine ring | Glutamine 716 | Hydrogen Bonding |
Trifluoroethyl group | Phenylalanine 686 | Hydrophobic & Van der Waals |
Phenoxy linker | Isoleucine 679 | Van der Waals |
The trifluoroethyl substituent of TP-10 extends into a subpocket lined by Phe686, contributing additional hydrophobic stabilization. This subpocket exhibits structural divergence among phosphodiesterase families, partially explaining TP-10's selectivity. Molecular dynamics simulations further indicate that TP-10 binding induces minimal conformational change in the catalytic domain, suggesting rigid complementarity rather than induced-fit binding [7].
The structural data collectively explain why TP-10 achieves such potent inhibition: it exploits both conserved elements required for catalytic activity and unique structural features specific to phosphodiesterase 10A. This dual recognition strategy enables high-affinity binding while minimizing interactions with off-target phosphodiesterases [7].
Phosphodiesterase 10A is highly enriched in striatal medium spiny neurons, where it regulates both cyclic adenosine monophosphate and cyclic guanosine monophosphate signaling by controlling their hydrolysis. TP-10 administration potently elevates both cyclic nucleotides in this brain region. In vivo microdialysis studies in rodent striatum demonstrate that subcutaneous administration of TP-10 (0.1-10 mg per kilogram) produces dose-dependent increases in both cyclic adenosine monophosphate and cyclic guanosine monophosphate, with maximal elevations reaching approximately 200-300% of basal levels at the highest doses tested [2] [10].
The temporal dynamics of cyclic nucleotide modulation reveal distinct patterns: cyclic guanosine monophosphate levels peak rapidly (within 15-30 minutes), while cyclic adenosine monophosphate elevations develop more gradually but persist longer. This kinetic profile suggests differential compartmentalization or regulatory mechanisms for the two nucleotides despite being hydrolyzed by the same enzyme [4]. The elevated cyclic nucleotides activate downstream effectors, particularly protein kinase A and cyclic nucleotide-gated ion channels. Phosphorylation of protein kinase A substrates is markedly increased following TP-10 administration, including:
Table 3: Time-Dependent Effects of TP-10 on Striatal Signaling Markers
Time Post-TP-10 Administration | Cyclic Guanosine Monophosphate | Cyclic Adenosine Monophosphate | Phospho-CREB | Phospho-DARPP-32 |
---|---|---|---|---|
15 minutes | +++ | + | ++ | ++ |
60 minutes | ++ | ++ | +++ | +++ |
180 minutes | + | +++ | ++ | ++ |
Key: + = mild increase; ++ = moderate increase; +++ = strong increase
Notably, TP-10 modulates neuronal activity differentially in the two major striatal pathways. While both direct (striatonigral) and indirect (striatopallidal) pathway medium spiny neurons express phosphodiesterase 10A, TP-10 produces greater activation of indirect pathway neurons. This preferential effect arises from the higher basal cyclic adenosine monophosphate degradation rate in D2 receptor-expressing indirect pathway neurons, making them more sensitive to phosphodiesterase 10A inhibition [1] [4]. The resulting modulation enhances GABAergic output from these neurons, producing behavioral effects analogous to dopamine D2 receptor antagonists—a key mechanism underlying antipsychotic efficacy [1].
Despite TP-10's remarkable selectivity for phosphodiesterase 10A, comprehensive pharmacological profiling reveals limited interactions with other phosphodiesterase families. As noted in Section 1.1, TP-10 exhibits the highest affinity for phosphodiesterase 3 among non-target phosphodiesterases, with an IC50 approximately 375-fold higher than for phosphodiesterase 10A. This cross-reactivity becomes potentially relevant only at supratherapeutic concentrations (>1 μM) not typically achieved in experimental paradigms [2].
The structural basis for phosphodiesterase 3 cross-reactivity lies in partial conservation of the catalytic pocket architecture. Phosphodiesterase 3 contains a similar hydrophobic pocket that can accommodate TP-10's quinoline moiety, though with reduced affinity due to substitution of key residues (e.g., Phe686 in phosphodiesterase 10A is replaced by smaller residues in phosphodiesterase 3). This difference creates suboptimal van der Waals contacts and explains the substantial reduction in binding affinity [7].
Importantly, TP-10 shows negligible activity (IC50 >10 μM) against phosphodiesterase families with clinical significance when inhibited:
Functional assays in cellular systems expressing multiple phosphodiesterase isoforms confirm that TP-10's effects on cyclic adenosine monophosphate/cyclic guanosine monophosphate dynamics are primarily attributable to phosphodiesterase 10A inhibition. When tested in phosphodiesterase 10A-knockout systems, TP-10 loses its ability to elevate cyclic nucleotides even at concentrations exceeding 1 μM, further confirming its target specificity [5]. These comprehensive selectivity data validate TP-10 as an exceptional pharmacological tool for dissecting phosphodiesterase 10A-specific functions in the central nervous system without significant confounding effects from off-target phosphodiesterase inhibition.
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2